Lipophilicity Modulation: LogP Comparison with Unsubstituted and Mono-substituted Analogs
The target compound exhibits a calculated LogP (XLogP3) of 1.7, representing a >5-fold increase in lipophilicity over the unsubstituted 5-ethynylpyrazin-2-amine (LogP = 0.33) [1]. This enhanced lipophilicity is crucial for passive membrane permeability and CNS penetration, as compounds with LogP values between 1 and 3 are generally optimal for oral bioavailability and brain exposure . The benzyl group provides a hydrophobic anchor that can be further substituted to fine-tune physicochemical properties without compromising the ethynyl handle for click chemistry [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 5-Ethynylpyrazin-2-amine (CAS 457099-42-2): 0.33; 3-Ethynylpyrazin-2-amine (CAS 1005349-13-2): -0.3 |
| Quantified Difference | Target vs. 5-ethynyl analog: +1.37 LogP units (5.1-fold increase in partition coefficient); Target vs. 3-ethynyl analog: +2.0 LogP units (100-fold increase) |
| Conditions | Calculated XLogP3 values from authoritative databases (ChemSpider/ACD/Labs); experimental validation pending |
Why This Matters
Higher LogP correlates with improved membrane permeability and CNS penetration, making this compound a superior starting point for neurological or intracellular target programs.
- [1] Angene Chemical. (n.d.). CAS 1268631-69-1: 2-Pyrazinamine, 5-ethynyl-3-(phenylmethyl)-. Retrieved from https://www.angenechem.com/1268631-69-1 View Source
- [2] Angene Chemical. (n.d.). CAS 1005349-13-2: 2-Pyrazinamine, 3-ethynyl-. Retrieved from https://www.angenechem.com/1005349-13-2 View Source
